Ethyl 5,5-dimethyl-4-oxohexanoate
Overview
Description
Ethyl 5,5-dimethyl-4-oxohexanoate is an organic compound with the molecular formula C10H18O3. It is a clear, colorless oil that is used in various chemical syntheses and research applications. This compound is known for its unique chemical structure, which includes a keto group and an ester group, making it a versatile intermediate in organic synthesis .
Preparation Methods
Ethyl 5,5-dimethyl-4-oxohexanoate can be synthesized through several methods. One common synthetic route involves the chain extension of a β-keto ester, such as methyl 4,4-dimethyl-3-oxopentanoate, using diethylzinc as a mediator. The reaction typically involves the following steps:
- Dissolving methyl 4,4-dimethyl-3-oxopentanoate in methylene chloride.
- Adding diethylzinc to the solution under nitrogen atmosphere.
- Slowly adding methylene iodide to the reaction mixture.
- Stirring the mixture and then quenching the reaction with saturated aqueous ammonium chloride.
- Extracting the product and purifying it through vacuum distillation.
Chemical Reactions Analysis
Ethyl 5,5-dimethyl-4-oxohexanoate undergoes various chemical reactions, including:
Oxidation: The keto group can be oxidized to form carboxylic acids.
Reduction: The keto group can be reduced to form alcohols.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different esters or acids.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alcohols and amines. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Ethyl 5,5-dimethyl-4-oxohexanoate is used in various scientific research applications, including:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme-catalyzed reactions involving keto and ester groups.
Medicine: It is investigated for its potential use in the synthesis of pharmaceutical compounds.
Industry: It is used in the production of fine chemicals and as a building block in organic synthesis
Mechanism of Action
The mechanism of action of ethyl 5,5-dimethyl-4-oxohexanoate involves its reactivity due to the presence of the keto and ester groups. These functional groups can participate in various chemical reactions, such as nucleophilic addition and substitution, which are fundamental in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparison with Similar Compounds
Ethyl 5,5-dimethyl-4-oxohexanoate can be compared with similar compounds such as:
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group.
Ethyl 4-oxohexanoate: Lacks the additional methyl groups on the hexanoate chain.
Ethyl 5-oxohexanoate: Similar structure but without the dimethyl substitution at the 5-position
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and the types of reactions it can undergo.
Properties
IUPAC Name |
ethyl 5,5-dimethyl-4-oxohexanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O3/c1-5-13-9(12)7-6-8(11)10(2,3)4/h5-7H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUCPUODHDLBLAU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10555718 | |
Record name | Ethyl 5,5-dimethyl-4-oxohexanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10555718 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
37174-98-4 | |
Record name | Hexanoic acid, 5,5-dimethyl-4-oxo-, ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=37174-98-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 5,5-dimethyl-4-oxohexanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10555718 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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